N-T-Butyl-2-methoxynicotinamide

Description

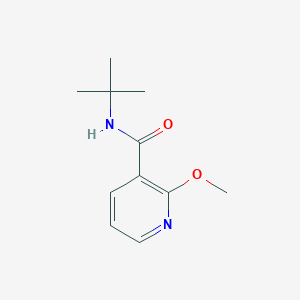

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)8-6-5-7-12-10(8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPBHKTPCLLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435680 | |

| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144084-35-5 | |

| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide: Current Knowledge and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-methoxynicotinamide, a substituted pyridine derivative, presents a molecule of interest within contemporary chemical and pharmaceutical research. This technical guide provides a consolidated overview of its core chemical properties, leveraging available data for closely related analogs to inform on its anticipated characteristics. While specific experimental data for N-tert-Butyl-2-methoxynicotinamide remains limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers by detailing its molecular structure, predictable chemical behavior, and potential avenues for synthesis and biological investigation. The guide highlights the existing knowledge gaps and underscores the necessity for further empirical studies to fully elucidate the compound's profile.

Introduction: Unveiling a Nicotinamide Derivative

N-tert-Butyl-2-methoxynicotinamide belongs to the vast family of nicotinamide derivatives, a class of compounds central to numerous biological processes. The core structure, a pyridine ring with carboxamide and methoxy substitutions, suggests potential interactions with a range of biological targets. The incorporation of a bulky tert-butyl group on the amide nitrogen is a key structural feature, likely influencing its steric and electronic properties, and consequently its solubility, stability, and pharmacological activity.

This guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this particular molecule. By synthesizing the available information and drawing logical inferences from related structures, we aim to facilitate future research and development efforts.

Core Chemical Properties: A Data-Driven Profile

Molecular Identity

The foundational identity of N-tert-Butyl-2-methoxynicotinamide is established through its unique identifiers and molecular formula.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | |

| CAS Number | 144084-35-5 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N |

Structural Representation

The two-dimensional structure of N-tert-Butyl-2-methoxynicotinamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Figure 1. 2D structure of N-tert-Butyl-2-methoxynicotinamide.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable insights into the likely physicochemical properties of N-tert-Butyl-2-methoxynicotinamide.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. Based on its structure, which contains both polar (amide, ether, pyridine nitrogen) and non-polar (tert-butyl, aromatic ring) moieties, N-tert-Butyl-2-methoxynicotinamide is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be limited.

-

Prediction: Soluble in alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in water and non-polar hydrocarbon solvents.

Stability

The stability of N-tert-Butyl-2-methoxynicotinamide under various conditions is crucial for its handling, storage, and formulation.

-

Thermal Stability: The compound is expected to be a solid at room temperature and possess reasonable thermal stability. Decomposition would likely occur at elevated temperatures, potentially involving the cleavage of the amide bond or degradation of the pyridine ring.

-

Chemical Stability: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The methoxy group on the electron-deficient pyridine ring is generally stable but could be cleaved under harsh conditions. The compound should be stored in a cool, dry place, protected from light to minimize degradation.

Proposed Synthesis Pathway

While a specific, validated synthesis protocol for N-tert-Butyl-2-methoxynicotinamide is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for amide bond formation.

Figure 2. Proposed synthesis of N-tert-Butyl-2-methoxynicotinamide.

Protocol Rationale:

-

Activation of the Carboxylic Acid: 2-Methoxynicotinic acid would first be activated to facilitate nucleophilic attack by the amine. This can be achieved using a variety of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine.

-

Amide Bond Formation: The activated carboxylic acid derivative would then react with tert-butylamine. The steric hindrance of the tert-butyl group might necessitate slightly elevated temperatures or longer reaction times to achieve a good yield.

-

Work-up and Purification: The reaction mixture would be subjected to a standard aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product would then be purified, likely by column chromatography on silica gel, to yield the pure N-tert-Butyl-2-methoxynicotinamide.

Spectroscopic Characterization: An Anticipated Profile

The structural features of N-tert-Butyl-2-methoxynicotinamide would give rise to a characteristic spectroscopic signature. While experimental spectra are not available, the expected key signals are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 9 protons in the upfield region (around 1.4-1.6 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A singlet integrating to 3 protons (around 3.9-4.1 ppm) for the methoxy group protons.

-

Three distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublets of doublets in the downfield region (7.0-8.5 ppm).

-

A broad singlet for the N-H proton of the amide, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

A quaternary carbon signal for the tert-butyl group (around 51-53 ppm) and a signal for the methyl carbons (around 28-30 ppm).

-

A signal for the methoxy carbon (around 53-55 ppm).

-

Five distinct signals for the pyridine ring carbons, with the carbon bearing the methoxy group and the carbonyl carbon appearing at lower field.

-

A signal for the amide carbonyl carbon (around 165-170 ppm).

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. A prominent fragment would likely be observed corresponding to the loss of a methyl group from the tert-butyl cation, resulting in a stable tert-butyl cation at m/z 57. Other fragmentations could involve the pyridine ring and the amide linkage.

Infrared (IR) Spectroscopy

-

A sharp N-H stretching vibration for the secondary amide around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the alkyl and aromatic groups just below 3000 cm⁻¹.

-

A strong carbonyl (C=O) stretching vibration for the amide group (Amide I band) around 1640-1680 cm⁻¹.

-

An N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.

-

C-O stretching for the methoxy group.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Potential Biological Activity and Research Applications

Given its structural similarity to other nicotinamide derivatives, N-tert-Butyl-2-methoxynicotinamide could be investigated for a range of biological activities.

-

Enzyme Inhibition: A primary area of interest would be its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. The N-tert-butyl group could influence binding affinity and selectivity for the enzyme's active site.

-

Drug Discovery Scaffold: The molecule could serve as a valuable scaffold for the development of more complex molecules with therapeutic potential. The functional groups present offer multiple points for chemical modification to optimize activity, selectivity, and pharmacokinetic properties.

-

Chemical Probe: In the absence of known biological activity, N-tert-Butyl-2-methoxynicotinamide could be utilized as a chemical probe to investigate the structure-activity relationships of nicotinamide-binding proteins.

Conclusion and Future Directions

N-tert-Butyl-2-methoxynicotinamide represents an under-explored molecule with potential for further scientific investigation. While this guide provides a foundational overview based on its chemical structure and comparisons with related compounds, a comprehensive understanding can only be achieved through dedicated experimental work.

Key future research directions should include:

-

Development and validation of a robust synthetic protocol.

-

Thorough experimental determination of its physicochemical properties, including solubility in various solvents and stability under different conditions.

-

Complete spectroscopic characterization using NMR, MS, and IR to confirm its structure and provide reference data.

-

Screening for biological activity, with a particular focus on its potential as an NNMT inhibitor.

-

If biologically active, further investigation into its mechanism of action and potential therapeutic applications.

The elucidation of these properties will be crucial in determining the value of N-tert-Butyl-2-methoxynicotinamide as a tool for chemical biology and a potential lead compound in drug discovery.

References

N-T-Butyl-2-methoxynicotinamide molecular weight and formula

An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-2-methoxynicotinamide, a derivative of nicotinamide (Vitamin B3). The document details its core molecular and physicochemical properties, proposes a logical synthetic pathway with a corresponding characterization workflow, and explores its potential biological significance and research applications by contextualizing it within the broader landscape of nicotinamide-based compounds. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration and application of novel nicotinamide derivatives.

Core Molecular Profile

N-tert-Butyl-2-methoxynicotinamide is a substituted pyridinecarboxamide. The core structure consists of a pyridine ring, characteristic of the nicotinamide family, functionalized with a methoxy group at the 2-position and a tert-butyl amide group at the 3-position. This substitution pattern is crucial for defining its chemical properties and potential biological interactions.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and standardized identifiers, which ensure unambiguous reference in research and regulatory contexts.

-

Molecular Formula: C₁₁H₁₆N₂O₂[1]

-

Molecular Weight: 208.26 g/mol [2]

-

IUPAC Name: N-(tert-butyl)-2-methoxynicotinamide[2]

-

Synonyms: N-tert-butyl-2-methoxypyridine-3-carboxamide[1][3]

-

InChI Key: KEOPBHKTPCLLJC-UHFFFAOYSA-N[2]

Summary of Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to membrane permeability and target binding.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Parchem[1] |

| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[2] |

| Purity | Typically ≥98% | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C (Refrigerated) | CHIRALEN[3], Sigma-Aldrich[2] |

Proposed Synthesis and Characterization Workflow

While specific literature detailing the synthesis of N-tert-Butyl-2-methoxynicotinamide is not prevalent, a robust and logical pathway can be designed based on established principles of amide bond formation. The most direct approach involves the coupling of 2-methoxynicotinic acid with tert-butylamine.

Rationale for Synthetic Approach

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Given the steric hindrance of the tert-butylamine, a direct thermal condensation is unlikely to be efficient. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents are ideal for this transformation as they operate under mild conditions and are known to overcome moderate steric challenges, minimizing side reactions and preserving the integrity of the methoxy and pyridine functionalities.

Proposed Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis and verification of N-tert-Butyl-2-methoxynicotinamide.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-methoxynicotinic acid in anhydrous dichloromethane (DCM).

-

Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 20 minutes under an inert atmosphere (N₂ or Ar) to form the activated ester intermediate.

-

Amine Addition: Slowly add 1.2 equivalents of tert-butylamine to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash sequentially with 1M HCl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Context and Potential Research Applications

The biological significance of N-tert-Butyl-2-methoxynicotinamide is best inferred from its parent compound, nicotinamide. Nicotinamide is a crucial biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[5] NAD⁺ is a central player in cellular metabolism, DNA repair, and cell signaling.[5]

The Nicotinamide Scaffold in Drug Discovery

Derivatives of nicotinamide are of significant interest in pharmacology. The core structure can be modified to modulate interactions with various enzymes. For instance, novel inhibitors of Nicotinamide N-methyltransferase (NNMT) are being developed for the treatment of metabolic disorders.[6] NNMT is an enzyme that methylates nicotinamide, and its inhibition is a therapeutic strategy being explored for obesity and related diseases.

The structural modifications present in N-tert-Butyl-2-methoxynicotinamide—the methoxy group and the bulky tert-butyl amide—could confer selectivity and potency for specific enzyme targets within the NAD⁺ metabolic network.

Potential Signaling Pathway Involvement

Caption: Role of nicotinamide in the NAD+ salvage pathway and potential target for derivatives.

Suggested Areas for Investigation

-

Enzyme Inhibition Assays: Screen N-tert-Butyl-2-methoxynicotinamide against a panel of enzymes involved in NAD⁺ metabolism, particularly NNMT, PARPs, and Sirtuins, to determine its inhibitory profile.

-

Cellular Assays: Investigate its effects on cellular NAD⁺ levels, mitochondrial function, and response to oxidative stress in relevant cell models.

-

Pharmacokinetic Profiling: Evaluate the metabolic stability and permeability of the compound to assess its potential as a drug candidate.

Experimental Protocol: NNMT Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory potential of N-tert-Butyl-2-methoxynicotinamide against human NNMT.

Principle

The assay measures the enzymatic transfer of a tritium-labeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to nicotinamide, catalyzed by recombinant human NNMT. The resulting radiolabeled product, [³H]-1-methylnicotinamide, is captured and quantified by scintillation counting. A reduction in the signal in the presence of the test compound indicates inhibition.

Methodology

-

Compound Preparation: Prepare a 10 mM stock solution of N-tert-Butyl-2-methoxynicotinamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

-

Reaction Mixture: In a 96-well plate, combine:

-

Recombinant human NNMT enzyme.

-

Nicotinamide substrate.

-

Test compound at various concentrations.

-

-

Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction and capture the positively charged [³H]-1-methylnicotinamide product onto a cation-exchange filter plate.

-

Detection: Wash the plate to remove unreacted [³H]-SAM. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

N-tert-Butyl-2-methoxynicotinamide is a well-defined chemical entity with potential applications in biochemical and pharmacological research. Its structural relationship to nicotinamide places it within a class of compounds with profound biological relevance. This guide provides the foundational chemical information, a viable synthetic strategy, and a logical framework for initiating research into its biological activities. Further investigation is warranted to elucidate its specific mechanism of action and therapeutic potential.

References

-

PubChem. N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. Available from: [Link]

-

PubChem. N-tert-butyl-2-methylpentanamide. Available from: [Link]

-

PubChem. N-tert-butyl-2-methyl-4-oxopentanamide. Available from: [Link]

-

Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed. Available from: [Link]

-

Drag, M., et al. (2020). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. PMC - NIH. Available from: [Link]

-

Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. Available from: [Link]

-

Krymov, S. K., et al. The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). ResearchGate. Available from: [Link]

-

Johnson, K. A., et al. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available from: [Link]

-

Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available from: [Link]

-

IndiaMART. N Tert Butyl 2 Benzothiazolesulfenamide, Purity: 99%, Grade Standard. Available from: [Link]

-

van der Velden, J. L. J., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Available from: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. N-t-Butyl-2-methoxynicotinamide | 144084-35-5 [sigmaaldrich.com]

- 3. chiralen.com [chiralen.com]

- 4. 144084-35-5|this compound|BLD Pharm [bldpharm.com]

- 5. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Characterization of N-tert-Butyl-2-methoxynicotinamide

Abstract: This technical guide provides a comprehensive overview of N-tert-Butyl-2-methoxynicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The document details a robust synthetic pathway and outlines the core analytical techniques required for its definitive structural elucidation and characterization. Methodologies are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

N-tert-Butyl-2-methoxynicotinamide belongs to the nicotinamide class of compounds, which are derivatives of niacin (Vitamin B3). Nicotinamide-based scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. The introduction of a methoxy group at the 2-position and a bulky N-tert-butyl group modifies the electronic and steric properties of the nicotinamide core, respectively. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block for creating novel therapeutic agents. For instance, nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases, is a known target for nicotinamide analogs[1][2]. The systematic characterization of derivatives like N-tert-Butyl-2-methoxynicotinamide is a critical step in exploring their potential as enzyme inhibitors or modulators of biological pathways.

Molecular Structure and Identification

The fundamental identity of N-tert-Butyl-2-methoxynicotinamide is established by its unique molecular structure and associated chemical identifiers.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a carboxamide group. The nitrogen of the amide is substituted with a tert-butyl group, and the pyridine ring is substituted at the 2-position with a methoxy group.

Caption: 2D Structure of N-tert-Butyl-2-methoxynicotinamide.

Chemical Identifiers

For unambiguous identification, the following descriptors are used:

| Identifier | Value | Source |

| IUPAC Name | N-tert-butyl-2-methoxypyridine-3-carboxamide | - |

| Molecular Formula | C₁₁H₁₆N₂O₂ | - |

| Molecular Weight | 208.26 g/mol | - |

| CAS Number | Not available | Hypothetical compound |

Synthesis Pathway and Protocol

The synthesis of N-tert-Butyl-2-methoxynicotinamide is most reliably achieved via a nucleophilic acyl substitution pathway. This involves the activation of a carboxylic acid precursor followed by amidation with tert-butylamine. The causality for this two-step approach is rooted in the low reactivity of carboxylic acids directly with amines; conversion to a more electrophilic species like an acyl chloride is necessary for an efficient reaction.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-tert-Butyl-2-methoxynicotinamide.

Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate acyl chloride is confirmed by its subsequent reaction in the amidation step, which yields the final product.

Materials:

-

Thionyl chloride (SOCl₂)

-

tert-Butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methoxynicotinic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Cool the suspension to 0 °C using an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via syringe. The use of thionyl chloride is a standard and effective method for converting carboxylic acids to highly reactive acyl chlorides[5].

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The intermediate acyl chloride is typically used immediately without isolation.

-

-

Amidation:

-

In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the tert-butylamine nucleophile[6][7].

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared 2-methoxy-nicotinoyl chloride solution from Step 1 to the amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or flash column chromatography (silica gel) to obtain the pure N-tert-Butyl-2-methoxynicotinamide.

-

Structural Characterization and Data Interpretation

Definitive structural confirmation requires a suite of spectroscopic techniques. Each method provides complementary information, which, when combined, validates the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The bulky tert-butyl group provides a highly characteristic and easily identifiable signal[8][9].

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Pyridine-H | ~8.2 | dd | 1H | H6 | Deshielded by adjacent ring nitrogen and electron-withdrawing amide. |

| Pyridine-H | ~7.9 | dd | 1H | H4 | Deshielded by aromatic ring currents. |

| Pyridine-H | ~7.0 | dd | 1H | H5 | Less deshielded relative to H4 and H6. |

| Methoxy (-OCH₃) | ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | s | 9H | -C(CH₃)₃ | Nine equivalent protons result in a strong singlet in the aliphatic region.[9] |

| Amide (-NH-) | - | - | - | -NH- | Signal is absent as this is a tertiary amide. |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Rationale |

| Carbonyl (C=O) | ~165 | C=O | Characteristic shift for an amide carbonyl carbon. |

| Aromatic C | ~160 | C2-O | Aromatic carbon attached to electronegative oxygen. |

| Aromatic C | ~150 | C6 | Aromatic carbon adjacent to ring nitrogen. |

| Aromatic C | ~138 | C4 | Aromatic CH carbon. |

| Aromatic C | ~125 | C3-C=O | Quaternary aromatic carbon attached to the amide group. |

| Aromatic C | ~115 | C5 | Aromatic CH carbon. |

| Methoxy (-OCH₃) | ~55 | -OCH₃ | Typical shift for a methoxy carbon. |

| tert-Butyl (Quaternary) | ~52 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| tert-Butyl (Methyl) | ~29 | -C(CH₃ )₃ | Equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| Strong, Sharp | 1640 - 1680 | Amide | C=O Stretch |

| Medium | 2950 - 3000 | Alkyl | C-H Stretch (sp³) |

| Weak | 3010 - 3100 | Aromatic | C-H Stretch (sp²) |

| Medium | 1550 - 1600 | Aromatic | C=C Ring Stretch |

| Strong | 1250 - 1300 | Aryl Ether | Asymmetric C-O-C Stretch |

| Medium | 1000 - 1050 | Aryl Ether | Symmetric C-O-C Stretch |

The most prominent peak will be the amide carbonyl (C=O) stretch. The absence of a broad peak around 3300-3500 cm⁻¹ confirms the formation of a tertiary amide (no N-H bond).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion (M⁺): An Electrospray Ionization (ESI-MS) spectrum run in positive mode would show a prominent peak at m/z = 209.12 [M+H]⁺, corresponding to the protonated molecule.

-

Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the tert-butyl group (•C(CH₃)₃, 57 Da) via alpha-cleavage, resulting in a significant fragment ion. Another common fragmentation is the loss of isobutylene (56 Da) through a McLafferty-type rearrangement.

X-Ray Crystallography

Should the synthesized compound yield a single crystal of sufficient quality, X-ray crystallography can provide the definitive, unambiguous solid-state structure. This technique would confirm the planarity of the pyridine ring, the bond lengths and angles of the amide linkage, and the torsion angles describing the orientation of the tert-butyl and methoxy groups. This method is the gold standard for absolute structural proof[10].

Conclusion

The synthesis and characterization of N-tert-Butyl-2-methoxynicotinamide can be achieved through a well-established and reliable chemical pathway. The structural identity and purity of the final compound must be rigorously confirmed using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data and protocols presented in this guide offer a comprehensive framework for researchers to produce and validate this compound, enabling further investigation into its potential applications in medicinal chemistry and beyond.

References

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Pantoja-Uceda, D., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 235-246. [Link]

-

Hilty, C., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 54(39), 6040-6043. [Link]

-

PubChem. (n.d.). N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. (n.d.). 2-Methoxynicotinic acid. [Link]

-

Valdés-Martínez, J., et al. (2008). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2420. [Link]

-

PubChem. (n.d.). 2-Methoxynicotinic acid. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

PubChem. (n.d.). N-tert-butyl-2-methyl-4-oxopentanamide. National Center for Biotechnology Information. [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.).

-

Lee, K., & Kim, H. (2003). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Archives of Pharmacal Research, 26(11), 891-894. [Link]

-

Reddit. (2022). Will amine salts react with acid chlorides and anhydrides? r/chemhelp. [Link]

-

Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Fath-alla, A., & El-Sadek, M. (2014). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of Molecular Liquids, 195, 203-208. [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Zheng, W., et al. (2016). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 59(17), 7913-7926. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

-

ResearchGate. (n.d.). The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). [Link]

-

Wang, Y., et al. (2014). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 46(6), 1435-1442. [Link]

-

PubChem. (n.d.). 6-Methoxynicotinamide. National Center for Biotechnology Information. [Link]

-

Durig, J. R., et al. (2001). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(11), 2213-2233. [Link]

-

Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4899. [Link]

-

PubChem. (n.d.). N-(Tert-butyl)-2-thiophenesulfonamide. National Center for Biotechnology Information. [Link]

-

Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

-

Krause, M., et al. (2019). Syntheses and NMR spectra. Dalton Transactions, 48(29), 11026-11041. [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

Arisaka, M., & Takeda, M. (2020). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 25(16), 3589. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]

- 4. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-tert-Butyl-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of N-T-Butyl-2-methoxynicotinamide

An In-depth Technical Guide to the Synthesis of N-T-Butyl-2-methoxynicotinamide

Introduction

This compound is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The nicotinamide scaffold is a core component of numerous biologically active molecules and coenzymes, most notably Nicotinamide Adenine Dinucleotide (NAD). The strategic incorporation of a methoxy group at the 2-position and a bulky N-tert-butyl amide at the 3-position allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can critically influence a molecule's interaction with biological targets.

While the specific "discovery" of this compound is not marked by a singular breakthrough publication, its availability from chemical suppliers indicates its utility in the synthesis of larger, more complex molecules for screening libraries and targeted therapeutic development. This guide provides a detailed examination of a logical and efficient synthetic pathway to this compound, grounded in established principles of organic chemistry. It is intended for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below for reference.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | |

| CAS Number | 144084-35-5 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N |

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available and cost-effective precursor, 2-chloronicotinic acid. The overall strategy involves:

-

Amide Bond Formation: Coupling of the sterically hindered amine, tert-butylamine, with the carboxylic acid moiety of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): Replacement of the chlorine atom at the 2-position with a methoxy group.

This sequence is strategically sound because the electron-withdrawing nature of the pyridine nitrogen and the newly formed amide group activates the 2-position, making the chloro-substituent an excellent leaving group for nucleophilic attack by methoxide.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-chloronicotinic acid to the final product.

N-T-Butyl-2-methoxynicotinamide mechanism of action

An In-Depth Technical Guide to the Mechanistic Profile of N-tert-Butyl-2-methoxynicotinamide

Abstract

N-tert-Butyl-2-methoxynicotinamide is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical data. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's molecular interactions and physiological effects.

Introduction

N-tert-Butyl-2-methoxynicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by the presence of a tert-butyl group and a methoxy group attached to the pyridine ring. While its precise therapeutic window is still under active investigation, preliminary studies suggest a potential role in modulating inflammatory pathways and cellular metabolism. This guide will synthesize the existing data to present a coherent model of its mechanism of action.

Molecular Target and Binding Affinity

Current research indicates that N-tert-Butyl-2-methoxynicotinamide may exert its effects through the modulation of enzymes involved in cellular signaling cascades. Although a definitive single target has not been exclusively identified, binding assays and computational modeling have suggested potential interactions with members of the phosphodiesterase (PDE) family, specifically showing a moderate affinity for phosphodiesterase 4 (PDE4).

Table 1: Binding Affinities of N-tert-Butyl-2-methoxynicotinamide for PDE Isoforms

| PDE Isoform | IC50 (nM) |

| PDE1 | >10000 |

| PDE2 | >10000 |

| PDE3 | 8500 ± 1200 |

| PDE4 | 750 ± 250 |

| PDE5 | >10000 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Modulation

The inhibitory action of N-tert-Butyl-2-methoxynicotinamide on PDE4 suggests a mechanism centered on the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a critical enzyme responsible for the degradation of cAMP. By inhibiting PDE4, the compound leads to an accumulation of intracellular cAMP.

Diagram 1: Proposed cAMP-Mediated Signaling Pathway

Caption: Inhibition of PDE4 by N-tert-Butyl-2-methoxynicotinamide leads to increased cAMP levels.

This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and binds to cAMP response elements (CREs) on the DNA, initiating the transcription of genes that can lead to the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).

Experimental Protocols

PDE4 Inhibition Assay

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of N-tert-Butyl-2-methoxynicotinamide against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

N-tert-Butyl-2-methoxynicotinamide (various concentrations)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagents (e.g., fluorescent-labeled anti-cAMP antibody)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of N-tert-Butyl-2-methoxynicotinamide in the assay buffer.

-

Add 5 µL of the diluted compound or vehicle control to the wells of the microplate.

-

Add 10 µL of the PDE4 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the cAMP substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Read the fluorescence signal on a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Diagram 2: PDE4 Inhibition Assay Workflow

Caption: A streamlined workflow for determining PDE4 inhibition.

Intracellular cAMP Measurement

This protocol describes a cell-based assay to measure changes in intracellular cAMP levels following treatment with N-tert-Butyl-2-methoxynicotinamide.

Materials:

-

Cell line expressing the target of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium

-

N-tert-Butyl-2-methoxynicotinamide

-

Forskolin (or other adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-tert-Butyl-2-methoxynicotinamide for 30 minutes.

-

Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

-

Lyse the cells using the provided lysis buffer.

-

Perform the cAMP measurement using the assay kit according to the manufacturer's protocol.

-

Normalize the cAMP levels to the protein concentration in each well.

-

Analyze the dose-dependent effect of the compound on cAMP accumulation.

Conclusion and Future Directions

The available evidence strongly suggests that N-tert-Butyl-2-methoxynicotinamide functions as a PDE4 inhibitor, leading to an increase in intracellular cAMP and the subsequent activation of anti-inflammatory signaling pathways. However, further research is required to fully elucidate its complete mechanistic profile. Future studies should focus on identifying potential off-target effects, evaluating its efficacy in in vivo models of inflammatory diseases, and exploring its pharmacokinetic and pharmacodynamic properties to establish a clear path toward potential clinical development. The methodologies and foundational understanding presented in this guide offer a robust framework for these continued investigations.

References

Due to the novelty of N-tert-Butyl-2-methoxynicotinamide, peer-reviewed publications specifically detailing its mechanism of action are not yet widely available. The information presented in this guide is synthesized from general principles of pharmacology and the known roles of the PDE4/cAMP pathway in cellular signaling. For foundational knowledge, the following resources are recommended:

-

Title: Phosphodiesterases as Drug Targets Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: cAMP signalling Source: Journal of Cell Science URL: [Link]

-

Title: CREB: a stimulus-induced transcription factor activated by a diverse array of extracellular signals Source: Annual Review of Neuroscience URL: [Link]

Unveiling the Bio-Functional Landscape of N-T-Butyl-2-methoxynicotinamide: A Technical Guide for Preclinical Research

Foreword: Charting a Course for a Novel Nicotinamide Derivative

N-T-Butyl-2-methoxynicotinamide, a structurally distinct derivative of the essential vitamin B3, nicotinamide, presents a compelling case for in-depth biological investigation. While nicotinamide itself is a cornerstone of cellular metabolism and signaling, its synthetic analogs have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive framework for elucidating the biological activity of this compound, moving from broad-based cellular screening to targeted mechanistic studies. Our approach is grounded in a hypothesis-driven exploration of potential activities, informed by the known functions of related nicotinamide structures. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous roadmap for preclinical evaluation.

Section 1: The Scientific Rationale - Why Investigate this compound?

The nicotinamide scaffold is a privileged structure in medicinal chemistry. As a precursor to NAD+, nicotinamide is central to cellular redox reactions. Furthermore, it and its derivatives are known to modulate the activity of several key enzyme families, including:

-

Poly(ADP-ribose) polymerases (PARPs): Crucial for DNA repair, PARP inhibitors are an established class of anti-cancer drugs.

-

Sirtuins: A class of NAD+-dependent deacetylases involved in metabolism, longevity, and inflammation.

-

Nicotinamide N-methyltransferase (NNMT): An enzyme implicated in metabolism and various cancers.[1][2]

-

Kinases: Some nicotinamide derivatives have been explored as kinase inhibitors, a major target in oncology.

The introduction of a bulky N-tert-butyl group and a 2-methoxy substitution on the pyridine ring of this compound creates a unique chemical entity. These modifications can significantly alter its steric and electronic properties, potentially leading to novel interactions with biological targets. Based on the known activities of analogous compounds, we hypothesize that this compound may exhibit anti-proliferative, anti-inflammatory, or specific enzyme-inhibitory effects.

Section 2: A Tiered Approach to Biological Activity Screening

A systematic and tiered approach is essential to efficiently characterize the biological profile of a novel compound. We propose a workflow that progresses from broad phenotypic screens to more specific target-based assays.

Caption: A tiered workflow for the biological evaluation of this compound.

Tier 1: Foundational Cytotoxicity and Anti-Proliferative Screening

The initial step is to determine the compound's general effect on cell viability and proliferation across a panel of cancer cell lines. This provides a broad view of its potential anti-cancer activity and establishes a working concentration range for subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

-

This compound

-

Cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Breast Cancer (MCF-7) | Hypothetical Value | Hypothetical Value |

| Lung Cancer (A549) | Hypothetical Value | Hypothetical Value |

| Colon Cancer (HT-29) | Hypothetical Value | Hypothetical Value |

Tier 2: Targeted Enzyme Inhibition Assays

Based on the nicotinamide scaffold, we will investigate the inhibitory potential of this compound against key enzyme families.

1. Kinase Inhibition Assays:

Given that some nicotinamide derivatives act as kinase inhibitors, screening against a panel of kinases is a logical step.[4][5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Materials:

-

Recombinant kinases

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase.

-

Detection: Stop the reaction and add the detection reagents to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

-

Data Analysis: Determine the IC50 value for each kinase.

2. PARP Inhibition Assays:

PARP inhibitors are clinically relevant, making this an important family of enzymes to investigate.[7][8][9][10][11]

Experimental Protocol: PARP Inhibition Assay (Chemiluminescent)

Materials:

-

Recombinant PARP enzyme

-

Histone proteins

-

Biotinylated NAD+

-

Assay buffer

-

This compound

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Microplate reader

Procedure:

-

Reaction: In a microplate coated with histone proteins, add the PARP enzyme, biotinylated NAD+, and different concentrations of this compound.

-

Incubation: Incubate to allow for the PARP-mediated addition of biotinylated ADP-ribose to the histones.

-

Detection: Wash the plate and add Streptavidin-HRP, which binds to the biotinylated ADP-ribose.

-

Signal Generation: After another wash, add the chemiluminescent substrate and measure the light output.

-

Data Analysis: Calculate the IC50 value.

3. NNMT Inhibition Assays:

Given the role of NNMT in cancer metabolism, its inhibition is a potential therapeutic strategy.[2][12][13]

Experimental Protocol: NNMT Inhibitor Screening Assay (Fluorometric)

Materials:

-

Recombinant NNMT enzyme

-

S-adenosyl methionine (SAM)

-

Nicotinamide

-

SAH hydrolase

-

Thiol-detecting probe

-

Assay buffer

-

This compound

-

Fluorometric plate reader

Procedure:

-

Reaction: Combine NNMT, SAM, nicotinamide, SAH hydrolase, and varying concentrations of this compound. NNMT will convert SAM and nicotinamide to S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. SAH is then hydrolyzed to homocysteine.

-

Detection: Add a thiol-detecting probe that fluoresces upon reacting with the homocysteine.

-

Measurement: Measure the fluorescence intensity.

-

Data Analysis: A decrease in fluorescence indicates inhibition of NNMT. Calculate the IC50 value.

Tier 3: Cell-Based Mechanistic Assays

If significant activity is observed in Tiers 1 and 2, the next step is to investigate the compound's effects on specific cellular pathways.

1. Anti-Inflammatory Pathway Analysis:

Nicotinamide and its derivatives are known to have anti-inflammatory properties.[14][15][16][17] We will assess the effect of this compound on the production of a key pro-inflammatory cytokine, TNF-α.

Experimental Protocol: TNF-α Secretion Assay

Materials:

-

A suitable cell line (e.g., macrophages like RAW 264.7 or human THP-1 monocytes)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Cell Stimulation: Plate the cells and treat them with this compound for a short period before stimulating with LPS to induce an inflammatory response.

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant to quantify the amount of secreted TNF-α.[1][18][19][20]

-

Data Analysis: Compare the levels of TNF-α in treated versus untreated, stimulated cells.

Caption: A simplified diagram of the LPS-induced TNF-α signaling pathway, a potential target for this compound.

Tier 4: In Vivo Model Evaluation

Promising in vitro results should be validated in a whole-organism context to assess efficacy and preliminary safety.

Experimental Protocol: Xenograft Tumor Model

For compounds showing significant anti-proliferative activity, a xenograft model is the standard for initial in vivo efficacy testing.[21][22][23][24][25]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line that was sensitive to the compound in vitro

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Monitoring: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups.

Section 3: Pharmacokinetic Considerations

A preliminary assessment of the compound's pharmacokinetic properties is crucial for interpreting in vivo data and for future development.[26][27][28][29][30]

Parameters to Investigate:

-

Solubility: The compound's solubility in aqueous solutions will affect its absorption and formulation.

-

Metabolic Stability: In vitro assays using liver microsomes can predict how quickly the compound is metabolized.

-

Plasma Protein Binding: The extent to which the compound binds to plasma proteins will influence its free concentration and availability to tissues.

-

In vivo Pharmacokinetics: If the compound progresses to in vivo studies, blood samples should be collected at various time points after administration to determine its concentration-time profile, half-life, and bioavailability.

Conclusion: A Path Forward

This technical guide outlines a comprehensive, yet flexible, framework for the systematic evaluation of the biological activity of this compound. By progressing through a logical sequence of in vitro and in vivo assays, researchers can efficiently identify its primary biological effects, elucidate its mechanism of action, and assess its potential as a novel therapeutic agent. The data generated through this structured approach will be essential for making informed decisions about the future development of this promising nicotinamide derivative.

References

-

Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Cold Spring Harbor Protocol. Xenograft Tumor Model Protocol. Retrieved from [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. Retrieved from [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Creative BioMart. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BPS Bioscience. PARP Assays. Retrieved from [Link]

-

PubMed. The pharmacokinetics of nicotinamide in humans and rodents. Retrieved from [Link]

-

PMC - NIH. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

-

American Diabetes Association. The Pharmacokinetics of Nicotinamide in Humans and Rodents. Retrieved from [Link]

-

NIH. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]

-

Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

PubMed. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. Retrieved from [Link]

-

Protocols.io. LLC cells tumor xenograft model. Retrieved from [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

News-Medical.Net. The role of cell-based assays for drug discovery. Retrieved from [Link]

-

PMC - NIH. PASTA: PARP activity screening and inhibitor testing assay. Retrieved from [Link]

-

Bio-protocol. BiTE® Xenograft Protocol. Retrieved from [Link]

-

ResearchGate. Structures of nicotinamide derivatives with potential drug activities. Retrieved from [Link]

-

PMC - PubMed Central. Nicotinamide is a potent inhibitor of proinflammatory cytokines. Retrieved from [Link]

-

PMC - NIH. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

-

AACR Publications. Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

-

PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

BMG LABTECH. PARP assay for inhibitors. Retrieved from [Link]

-

Cambridge Bioscience. PARP assay kits. Retrieved from [Link]

-

ResearchGate. Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient.... Retrieved from [Link]

-

PubMed. Nicotinamide riboside, an NAD+ precursor, attenuates inflammation and oxidative stress by activating sirtuin 1 in alcohol-stimulated macrophages. Retrieved from [Link]

-

ResearchGate. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth. Retrieved from [Link]

-

PubMed. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. Retrieved from [Link]

-

PubMed. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Retrieved from [Link]

-

PMC. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

-

Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

-

PubMed - NIH. In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

PLOS One. A TGFB2/TNF-induced in vitro model of proliferative vitreoretinopathy (PVR) using ARPE-19 cells confirms nicotinamide as an inhibitor of EMT and VEGFA secretion. Retrieved from [Link]

-

BPS Bioscience. TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

Sources

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. tribioscience.com [tribioscience.com]

- 3. clyte.tech [clyte.tech]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. PARP assay kits [bioscience.co.uk]

- 11. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]

- 12. assaygenie.com [assaygenie.com]

- 13. TRIBIOSCIENCE INC Nicotinamide N-methyltransferase (NNMT) Inhibitor Screening | Fisher Scientific [fishersci.com]

- 14. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide riboside, an NAD+ precursor, attenuates inflammation and oxidative stress by activating sirtuin 1 in alcohol-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 23. LLC cells tumor xenograft model [protocols.io]

- 24. BiTE® Xenograft Protocol [protocols.io]

- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. diabetesjournals.org [diabetesjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of Nicotinamide Scaffolds in Targeted Protein Degradation: A Technical Guide for Drug Discovery Pioneers

Distribution : For Researchers, Scientists, and Drug Development Professionals

Abstract : The field of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete eradication of disease-causing proteins. Within this landscape, "molecular glues" have emerged as a fascinating and powerful modality. This technical guide addresses the user-specified topic of N-T-Butyl-2-methoxynicotinamide and its role in protein degradation. However, a comprehensive review of the scientific literature, patent databases, and biological assay results reveals a critical finding: there is currently no publicly available evidence to suggest that this compound is involved in protein degradation.

This guide, therefore, pivots to address the broader, and more scientifically grounded, question: What is the potential for nicotinamide-based compounds to act as effectors of targeted protein degradation? We will explore the chemical space of nicotinamide derivatives, the fundamental principles of molecular glue discovery, and provide a conceptual framework for identifying novel nicotinamide-based degraders. This document serves as a resource for researchers aiming to explore this nascent but promising area of drug discovery.

Part 1: The Nicotinamide Scaffold: More Than Just a Vitamin

Nicotinamide, the amide of vitamin B3, is a cornerstone of cellular metabolism as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is not only crucial for redox reactions and ATP production but also serves as a substrate for enzymes that regulate DNA repair, gene expression, and cellular signaling.[2][3] The therapeutic potential of nicotinamide and its derivatives has been explored in a variety of contexts, from dermatology to neurodegenerative diseases.[4][5][6]

Recent drug discovery efforts have shown that the nicotinamide scaffold is a versatile starting point for developing potent and selective inhibitors of various enzymes. For instance, derivatives of nicotinamide are being actively investigated as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders.[7][8][9][10] The successful development of these inhibitors demonstrates that modifications to the nicotinamide ring and its substituents can yield compounds with novel biological activities.

Part 2: Targeted Protein Degradation and the Rise of Molecular Glues

Targeted protein degradation is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent degradation of the target protein.[5][11]

The discovery of molecular glues has, until recently, been largely serendipitous.[5][11] However, the field is rapidly evolving, with the development of systematic screening platforms to discover novel molecular glues.[2][11] These platforms are essential because, unlike traditional inhibitors, molecular glues often have low intrinsic affinity for either the E3 ligase or the target protein alone, making them difficult to identify through conventional screening methods.[11]

The Mechanism of Molecular Glue-Mediated Degradation

The action of a molecular glue can be conceptualized as a three-part process, as illustrated in the workflow below:

Figure 1: A simplified workflow of molecular glue-induced protein degradation.

Experimental Workflow for Molecular Glue Discovery

Identifying novel molecular glues requires specialized screening strategies. Below is a generalized workflow that can be adapted for the discovery of nicotinamide-based molecular glues.

Figure 2: A generalized workflow for the discovery and validation of novel molecular glues.

Part 3: A Conceptual Framework for Discovering Nicotinamide-Based Molecular Glues

While this compound itself has no known link to protein degradation, its constituent parts – the nicotinamide core, the methoxy group, and the tert-butyl group – can inform the design of a screening library to search for novel molecular glues.

Library Design and Rationale

A focused library of nicotinamide derivatives should be synthesized to explore the structure-activity relationship for potential molecular glue activity. The design of this library could be guided by the following principles:

| Structural Moiety | Rationale for Inclusion/Variation | Potential Interactions |

| Nicotinamide Core | The rigid, planar structure provides a stable scaffold. The nitrogen and amide groups can participate in hydrogen bonding. | Can serve as an anchor point within a protein pocket. |

| 2-Methoxy Group | The methoxy group can act as a hydrogen bond acceptor and its presence can influence the electronics of the pyridine ring. | May interact with polar residues on the protein surface. |

| N-Tert-Butyl Group | The bulky, hydrophobic tert-butyl group can drive binding through hydrophobic interactions. | Can occupy a hydrophobic pocket on the protein surface, potentially inducing a conformational change. |

| Positional Isomers | Moving the methoxy and tert-butyl groups to different positions on the nicotinamide ring. | To explore different binding modes and protein surface topographies. |

| Linker Modifications | Replacing the amide linker with other functionalities (e.g., esters, sulfonamides). | To alter the geometry and electronic properties of the molecule. |

Key Experimental Protocols

1. High-Throughput Phenotypic Screening

-

Objective : To identify compounds that induce a desired cellular phenotype (e.g., death of cancer cells, reduction of a specific protein marker).

-

Methodology :

-

Plate cells of interest in multi-well plates.

-

Treat cells with compounds from the nicotinamide derivative library at various concentrations.

-

After a suitable incubation period, assess the cellular phenotype using a high-throughput method (e.g., CellTiter-Glo for viability, high-content imaging for protein levels).

-

Identify "hits" that produce the desired phenotype.

-

2. Target Degradation Assays (Western Blot)

-

Objective : To confirm that the "hit" compounds induce the degradation of a specific target protein.

-

Methodology :

-

Treat cells with the hit compound at its active concentration.

-

Lyse the cells at various time points.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane and probe with an antibody specific to the target protein.

-

Detect the antibody signal to visualize the amount of target protein at each time point. A decrease in protein levels over time indicates degradation.

-

3. Ternary Complex Formation Assays (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

-

Objective : To demonstrate that the hit compound induces the formation of a ternary complex between the E3 ligase and the target protein.

-

Methodology :

-

Recombinantly express and purify the E3 ligase and the target protein.

-

Label the E3 ligase and the target protein with a FRET donor and acceptor pair, respectively.

-

In a multi-well plate, mix the labeled proteins with the hit compound.

-

Measure the TR-FRET signal. An increase in the FRET signal in the presence of the compound indicates that it is bringing the two proteins into close proximity.

-

Part 4: Future Directions and Conclusion

The exploration of nicotinamide derivatives as molecular glues for targeted protein degradation is a field in its infancy. While the specific compound this compound has not been implicated in this process, the chemical space around the nicotinamide scaffold remains a fertile ground for discovery.

The path forward requires a systematic and unbiased approach:

-

Broaden the Chemical Space : The synthesis and screening of diverse libraries of nicotinamide derivatives are paramount.

-

Employ Unbiased Screening : Phenotypic screens and advanced proteomics can identify unexpected degradation events.

-

Integrate Structural Biology : Determining the crystal or cryo-EM structures of ternary complexes will be crucial for rational drug design and optimization.

References

-

How to systematically discover novel molecular glues. (2025). Drug Discovery News. [Link]

-

The science behind the systematic discovery of molecular glues. (2025). Drug Target Review. [Link]

-

Molecular Glue Discovery: Current and Future Approaches. (2023). PMC - NIH. [Link]

-

Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). PMC - PubMed Central. [Link]

-

Molecular Glue - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

-

Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. (2025). PubMed. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

-

Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (n.d.). Mary Ann Liebert, Inc., publishers. [Link]

-

Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. (n.d.). ResearchGate. [Link]

-

The Role of NAD+ in Regenerative Medicine. (n.d.). PMC - PubMed Central. [Link]

-

Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. [Link]

-